molecular formula C67H85N15O11 B12285705 H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1)

H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1)

Cat. No.: B12285705
M. Wt: 1276.5 g/mol
InChI Key: XRRYCKNEBSTWIE-UHFFFAOYSA-N
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Description

H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) is a synthetic oligopeptide composed of alternating D- and L-configured amino acids, incorporating non-standard residues such as diaminobutyric acid (Dab) and xiThr (a modified threonine derivative). The terminal "(1)" notation may indicate a cyclized or branched structure, though further structural elucidation is required .

Properties

Molecular Formula

C67H85N15O11

Molecular Weight

1276.5 g/mol

IUPAC Name

2-amino-N-[9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-(1-hydroxyethyl)-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C67H85N15O11/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73)

InChI Key

XRRYCKNEBSTWIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O

Origin of Product

United States

Biological Activity

H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) is a complex peptide composed of various amino acids, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Composition and Structure

The compound is a synthetic peptide that includes the following amino acids:

  • Tyrosine (Tyr)
  • Dab (Diaminobutyric acid)
  • Arginine (Arg)
  • Phenylalanine (Phe)
  • Tryptophan (Trp)
  • Lysine (Lys)
  • xi-Threonine (xiThr)

The arrangement and chirality of these amino acids significantly influence the peptide's biological activity.

The biological activity of H-DL-Tyr-DL-Dab(1)-DL-Arg-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-(1) can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways. For instance, tryptophan is known for its role in serotonin synthesis, which can affect mood and behavior.
  • Self-Assembly Properties : Recent studies have shown that peptides with aromatic amino acids like phenylalanine and tryptophan can self-assemble into amyloid-like structures. This property is crucial for the formation of functional biomaterials and can impact cellular interactions .
  • Antioxidant Activity : Certain components of the peptide, particularly tyrosine and phenylalanine, exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies

Several studies have investigated the biological activities of similar peptides:

  • A study on aromatic amino acids demonstrated that their self-assembly leads to the formation of nanostructures with enhanced mechanical properties, suggesting potential applications in drug delivery systems .
  • Another research highlighted the role of peptides in modulating immune responses, where specific sequences were found to enhance or inhibit immune cell activity, indicating their potential as therapeutic agents in immunotherapy .

Data Table: Biological Activities

Peptide ComponentBiological ActivityReference
TyrosineAntioxidant properties
ArginineModulates nitric oxide production
PhenylalanineEnhances neurotransmitter synthesis
TryptophanPrecursor to serotonin
LysineImportant for protein synthesis

Comparison with Similar Compounds

Key Observations:

  • Instead, Dab(1) may confer rigidity or metal-binding properties .
  • Charged Residues : The presence of Arg and Lys may enhance solubility and electrostatic interactions relative to the Ala/Pro-rich analog in .

Functional and Pharmacological Differences

  • Antimicrobial Potential: Cys-containing peptides (e.g., ) often exhibit antimicrobial activity via disulfide-mediated membrane disruption. The target compound’s Dab and Arg residues may instead facilitate cationic interactions with bacterial membranes .
  • Receptor Binding : The N(Me)Trp in ’s compound likely reduces enzymatic degradation, a feature absent in the target compound. However, the latter’s Tyr and Trp residues may support G-protein-coupled receptor (GPCR) targeting .

Toxicity and Handling

  • Target Compound: No specific toxicity data is available, but analogs in highlight risks associated with synthetic peptides, including irritation (skin/eyes) and sensitization. Standard handling precautions (gloves, ventilation) are recommended .
  • Comparative Stability : The absence of Cys in the target compound may reduce oxidative degradation compared to disulfide-containing analogs, improving shelf-life .

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